molecular formula C23H17Cl2FN2O2S B4966163 5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4966163
M. Wt: 475.4 g/mol
InChI Key: OAWOYNSYNDUHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, dichlorophenyl, oxoethyl, sulfanyl, fluorophenyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of appropriate aldehydes, ketones, and ammonia or ammonium acetate under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetylation: The acetyl group is added via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Addition of the Dichlorophenyl and Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions using the corresponding halogenated benzene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-[2-(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2S/c1-12-21(13(2)29)22(14-3-6-16(26)7-4-14)18(10-27)23(28-12)31-11-20(30)17-8-5-15(24)9-19(17)25/h3-9,22,28H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOYNSYNDUHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.